N~1~-(2,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Description
N~1~-(2,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[[3-[(4-methyl-2-nitrophenoxy)methyl]benzoyl]amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-15-7-9-20(17(3)11-15)25-24(33)27-26-23(29)19-6-4-5-18(13-19)14-32-22-10-8-16(2)12-21(22)28(30)31/h4-13H,14H2,1-3H3,(H,26,29)(H2,25,27,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHKWHZJHIDTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydrazinecarbothioamide core: This can be achieved by reacting a suitable hydrazine derivative with a thiocarbonyl compound under controlled conditions.
Introduction of the benzoyl group: This step involves the acylation of the hydrazinecarbothioamide core with a benzoyl chloride derivative.
Attachment of the phenoxy group: The final step involves the nucleophilic substitution reaction where the phenoxy group is introduced using a suitable phenol derivative and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzoyl or phenoxy derivatives.
Scientific Research Applications
N~1~-(2,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-N’-methylformamidine
- 2,4-dimethylformanilide
- N,N’-bis-dimethylphenylformamidine
Uniqueness
N~1~-(2,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
